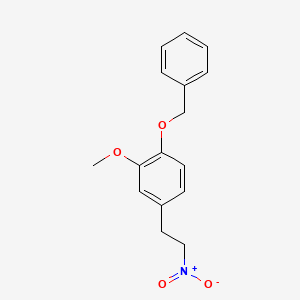
Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methoxy, nitroethyl, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene derivative followed by the introduction of a phenylmethoxy group through etherification. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and phenylmethoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and phenylmethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 2-methoxy-4-(2-nitroethyl)-1-(methoxy)-
- Benzene, 2-methoxy-4-(2-nitroethyl)-1-(ethoxy)-
- Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenyl)-
Uniqueness
Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that sets it apart from other similar compounds.
Properties
CAS No. |
21473-46-1 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-methoxy-4-(2-nitroethyl)-1-phenylmethoxybenzene |
InChI |
InChI=1S/C16H17NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
ARVGYZZNSPGHKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




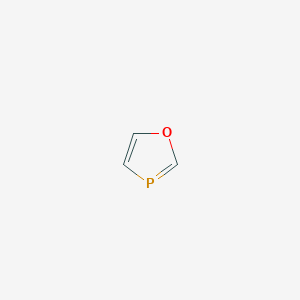

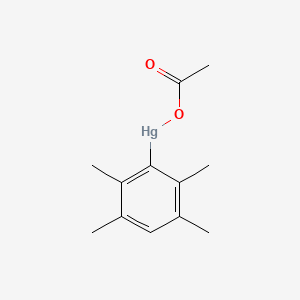
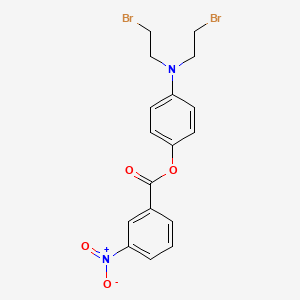
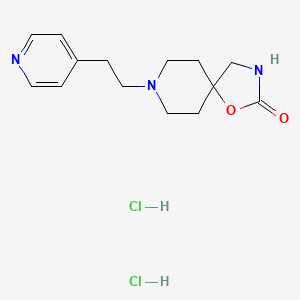
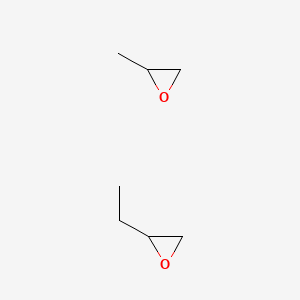
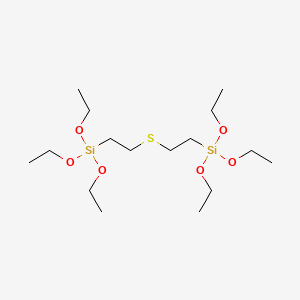

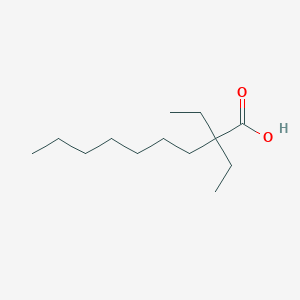
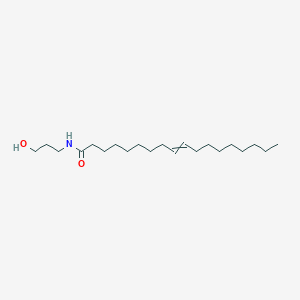
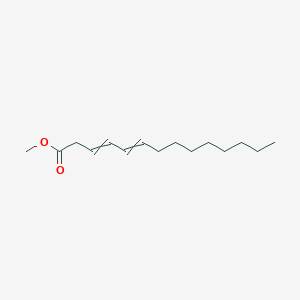
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
